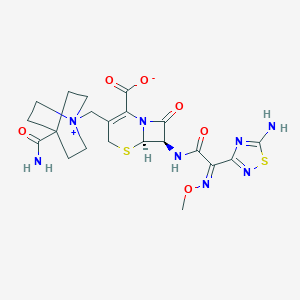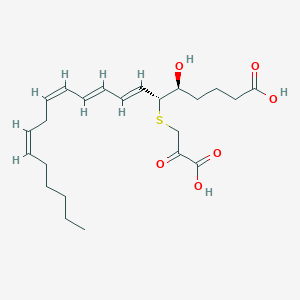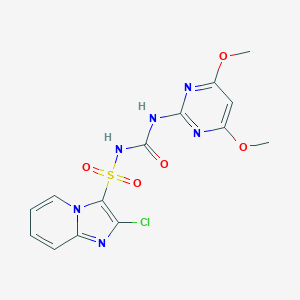
Urea, ethyltrimethyl-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, ethyltrimethyl-(9CI) is a chemical compound that has been widely used in various scientific research studies. It is a colorless, odorless, and highly soluble compound that is composed of carbon, nitrogen, oxygen, and hydrogen atoms. Urea, ethyltrimethyl-(9CI) has been extensively studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of Urea, ethyltrimethyl-(9CI) is not fully understood. However, it is known to act as a nitrogen source in microbial growth media. It has also been shown to inhibit the activity of urease enzymes.
Biochemical and Physiological Effects:
Urea, ethyltrimethyl-(9CI) has no known biochemical or physiological effects on humans. However, it has been shown to have antimicrobial properties and can inhibit the growth of certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Urea, ethyltrimethyl-(9CI) has several advantages as a reagent in lab experiments. It is readily available and inexpensive. It is also highly soluble in water and other polar solvents. However, it has some limitations as well. It can be toxic to some microorganisms at high concentrations. It can also react with other chemicals in the reaction mixture, leading to unwanted byproducts.
Direcciones Futuras
There are several future directions for the use of Urea, ethyltrimethyl-(9CI) in scientific research. It can be used as a starting material for the synthesis of new chemical compounds with potential biological activities. It can also be used to study the kinetics and thermodynamics of enzyme-catalyzed reactions. Further research is needed to fully understand the mechanism of action of Urea, ethyltrimethyl-(9CI) and its potential applications in various fields of science.
Métodos De Síntesis
The synthesis of Urea, ethyltrimethyl-(9CI) can be achieved by reacting ethyl isocyanate with trimethylamine. The reaction results in the formation of Urea, ethyltrimethyl-(9CI) as a byproduct. The synthesis process can be optimized by controlling the reaction conditions such as temperature, pressure, and reactant concentrations.
Aplicaciones Científicas De Investigación
Urea, ethyltrimethyl-(9CI) has found various applications in scientific research. It is commonly used as a reagent in the synthesis of other chemical compounds. It is also used as a nitrogen source in microbial growth media. Urea, ethyltrimethyl-(9CI) has been used as a model compound to study the kinetics of enzyme-catalyzed hydrolysis reactions. It has also been used in the synthesis of urease inhibitors.
Propiedades
Número CAS |
113502-25-3 |
|---|---|
Nombre del producto |
Urea, ethyltrimethyl-(9CI) |
Fórmula molecular |
C6H14N2O |
Peso molecular |
130.19 g/mol |
Nombre IUPAC |
1-ethyl-1,3,3-trimethylurea |
InChI |
InChI=1S/C6H14N2O/c1-5-8(4)6(9)7(2)3/h5H2,1-4H3 |
Clave InChI |
GQBOTXZNGCOPRJ-UHFFFAOYSA-N |
SMILES |
CCN(C)C(=O)N(C)C |
SMILES canónico |
CCN(C)C(=O)N(C)C |
Sinónimos |
Urea, ethyltrimethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3R,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone](/img/structure/B37569.png)

![9-acetyl-7-[4-amino-5-[3-hydroxy-1-(3-hydroxy-5-oxohexan-2-yl)oxybutoxy]-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B37572.png)






![3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid](/img/structure/B37590.png)


![7-Methylfuro[3,2-c]pyridine](/img/structure/B37597.png)
![(3aS,4R,6aS)-4-[[(3aS,4R,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]oxy]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B37598.png)